Cas no 438018-39-4 (3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole)

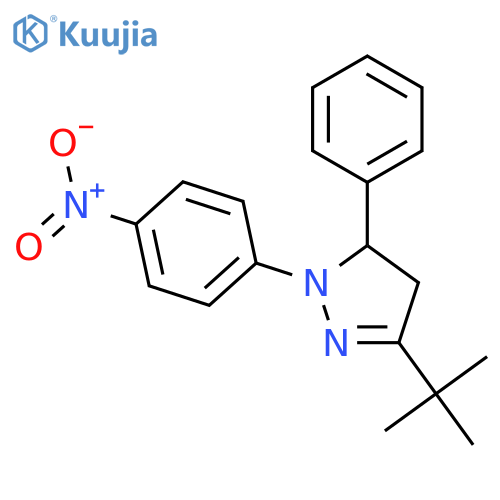

438018-39-4 structure

商品名:3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- AKOS001032798

- SR-01000459163

- SR-01000459163-1

- Oprea1_090918

- SMR000353559

- AKOS016877655

- 438018-39-4

- HMS2619J21

- Z56801940

- 3-(tert-butyl)-1-(4-nitrophenyl)-5-phenyl-2-pyrazoline

- 3-(tert-butyl)-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- F1284-0145

- 5-tert-butyl-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole

- EU-0007803

- MLS001017265

- CHEMBL1483495

-

- インチ: InChI=1S/C19H21N3O2/c1-19(2,3)18-13-17(14-7-5-4-6-8-14)21(20-18)15-9-11-16(12-10-15)22(23)24/h4-12,17H,13H2,1-3H3

- InChIKey: FGYDDKFMZJNEHB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 323.16337692Da

- どういたいしつりょう: 323.16337692Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 61.4Ų

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1284-0145-20mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-2μmol |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-25mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-30mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-2mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-4mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-50mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-10μmol |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-5μmol |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1284-0145-3mg |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

438018-39-4 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

438018-39-4 (3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2230780-65-9(IL-17A antagonist 3)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量